molecular formula C17H15NO2 B6344321 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid CAS No. 1240578-98-6

1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

Cat. No. B6344321
CAS RN: 1240578-98-6
M. Wt: 265.31 g/mol
InChI Key: FHQFITCBBOTUEH-UHFFFAOYSA-N
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Description

“1-Benzyl-6-methyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .


Molecular Structure Analysis

The molecular formula of “1-Benzyl-6-methyl-1H-indole-2-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 . The InChI key is DJQOGNYSBOIJKE-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of these compounds allow them to interact with viral components, potentially blocking the replication process of the virus.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes indole derivatives, like 1-Benzyl-6-methyl-1H-indole-2-carboxylic acid, candidates for anti-inflammatory drugs. They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole derivatives have been explored for their potential in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival. Some indole compounds have been reported to exhibit cytotoxicity against different human cell lines, including leukemic, lung, and breast cancer cells . The ability to induce apoptosis or inhibit cell growth makes these compounds valuable in oncology research.

Antimicrobial Effects

The antimicrobial activity of indole derivatives is another area of interest. These compounds have been found to possess antibacterial and antifungal properties, making them useful in the development of new antibiotics. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function .

Antidiabetic Potential

Research has indicated that indole derivatives may have applications in managing diabetes. They can influence insulin secretion or insulin sensitivity, which are crucial factors in the treatment of diabetes. The exploration of indole-based compounds for antidiabetic effects is ongoing, with the aim of finding new therapeutic agents .

Neuroprotective Effects

Indole derivatives have shown promise as neuroprotective agents. They may protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective properties are attributed to their antioxidant activity and their ability to modulate neurotransmitter systems .

properties

IUPAC Name

1-benzyl-6-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-7-8-14-10-16(17(19)20)18(15(14)9-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQFITCBBOTUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-methyl-1H-indole-2-carboxylic acid

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